molecular formula C11H10N2O5 B2536098 Methyl 5-(cyanomethyl)-2-methoxy-4-nitrobenzoate CAS No. 1260770-31-7

Methyl 5-(cyanomethyl)-2-methoxy-4-nitrobenzoate

Cat. No.: B2536098
CAS No.: 1260770-31-7
M. Wt: 250.21
InChI Key: OWKQIHCJLSIMCD-UHFFFAOYSA-N
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Description

Methyl 5-(cyanomethyl)-2-methoxy-4-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a methoxy group, a nitro group, and a cyanomethyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(cyanomethyl)-2-methoxy-4-nitrobenzoate typically involves the nitration of methyl 2-methoxybenzoate followed by the introduction of a cyanomethyl group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to a cyanomethylation reaction using a suitable cyanomethylating agent such as cyanomethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Reduction: Formation of amines from the nitro group.

    Substitution: Formation of substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(cyanomethyl)-2-methoxy-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(cyanomethyl)-2-methoxy-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components. The cyanomethyl group can also participate in nucleophilic reactions, potentially leading to the formation of covalent bonds with biological molecules.

Comparison with Similar Compounds

    Methyl 2-methoxy-4-nitrobenzoate: Lacks the cyanomethyl group.

    Methyl 5-(cyanomethyl)-2-hydroxy-4-nitrobenzoate: Contains a hydroxy group instead of a methoxy group.

Uniqueness: Methyl 5-(cyanomethyl)-2-methoxy-4-nitrobenzoate is unique due to the presence of both the cyanomethyl and nitro groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 5-(cyanomethyl)-2-methoxy-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5/c1-17-10-6-9(13(15)16)7(3-4-12)5-8(10)11(14)18-2/h5-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKQIHCJLSIMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])CC#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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